molecular formula C21H20N4O5S2 B253901 4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B253901
M. Wt: 472.5 g/mol
InChI Key: RKVBSCFORUNYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that are involved in the regulation of gene expression, while CAs are enzymes that are involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. It has also been found to have anti-angiogenic and anti-metastatic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its ability to inhibit the activity of HDACs and CAs. This makes it a useful tool for studying the regulation of gene expression and pH in the body. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are many potential future directions for the study of 4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide. One direction is the study of its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the study of its mechanism of action and its effects on other enzymes and pathways in the body. Additionally, the development of new analogs of this compound with improved potency and selectivity is an area of future research.

Synthesis Methods

The synthesis of 4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-amine with 4-(dimethylamino)sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C21H20N4O5S2/c1-12-19(14-6-9-17-16(10-14)22-18(26)11-30-17)23-21(31-12)24-20(27)13-4-7-15(8-5-13)32(28,29)25(2)3/h4-10H,11H2,1-3H3,(H,22,26)(H,23,24,27)

InChI Key

RKVBSCFORUNYDQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC4=C(C=C3)OCC(=O)N4

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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